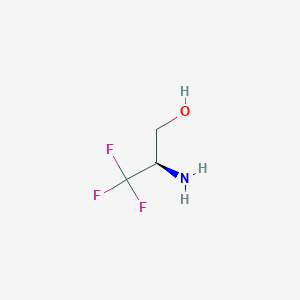

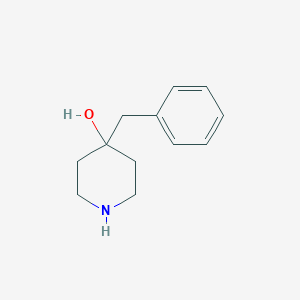

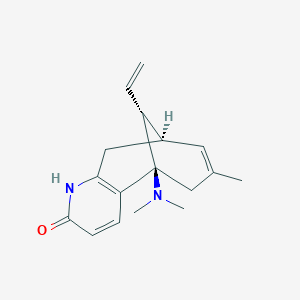

(2R)-2-amino-3,3,3-trifluoropropan-1-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of closely related fluorinated compounds often involves multi-step processes that include key reactions like the Mitsunobu reaction, Dakin–West reaction, or asymmetric hydrogenation. For example, (2S,4R)- and (2S,4S)-perfluoro-tert-butyl 4-hydroxyproline were synthesized through a Mitsunobu reaction involving perfluoro-tert-butanol, showcasing a method that might be adaptable for synthesizing (2R)-2-amino-3,3,3-trifluoropropan-1-ol (Tressler & Zondlo, 2014). Additionally, an efficient synthesis of (R)-3-amino-1,1,1-trifluoropropan-2-ol through a Dakin–West reaction followed by enantioselective reduction hints at possible synthetic routes for related compounds (Wei, Makowski, Martínez, & Ghosh, 2008).

Molecular Structure Analysis

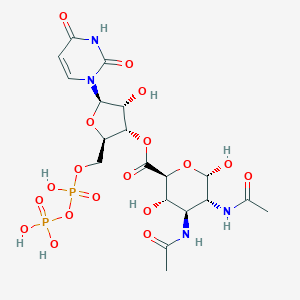

The molecular structure of fluorinated amino alcohols is characterized by the presence of fluorine atoms, which significantly influence their physical and chemical properties. The exact structure of (2R)-2-amino-3,3,3-trifluoropropan-1-ol is not detailed in the papers reviewed, but studies on similar compounds emphasize the importance of X-ray crystallography in determining molecular geometries and intermolecular interactions, such as hydrogen bonding patterns (Li, Shen, & Zhang, 2015).

Chemical Reactions and Properties

Fluorinated amino alcohols participate in various chemical reactions, leveraging the reactivity of both the amino and hydroxyl groups, as well as the unique properties imparted by fluorine atoms. For instance, the synthesis of 3-trifluoromethylpyrroles via [3 + 2] cycloaddition showcases the reactivity of compounds containing trifluoromethyl groups with nitrogen-containing heterocycles (Zeng, Li, Wang, & Zhou, 2023).

Scientific Research Applications

-

Pharmaceuticals and Agrochemicals

-

Synthesis of β2,3-amino acids

-

Preparation of anti and syn β2,3-amino acids

-

Synthesis of β2,3-amino acids with alkyl side chains

-

Preparation of anti and syn β2,3-amino acids

-

Pharmaceuticals and Agrochemicals

properties

IUPAC Name |

(2R)-2-amino-3,3,3-trifluoropropan-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6F3NO/c4-3(5,6)2(7)1-8/h2,8H,1,7H2/t2-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGTSVIYDHWMNGL-UWTATZPHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(F)(F)F)N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H](C(F)(F)F)N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6F3NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2R)-2-amino-3,3,3-trifluoropropan-1-ol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Bicyclo[4.2.0]octa-4,7-diene-1-carbonitrile, 2-ethoxy-4-methoxy-(9CI)](/img/structure/B46235.png)

![2,8-Dibromoindeno[1,2-b]fluorene-6,12-dione](/img/structure/B46244.png)